molecular formula C13H16N2O4 B2848691 2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone CAS No. 50508-35-5

2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone

Cat. No. B2848691
CAS RN: 50508-35-5
M. Wt: 264.281
InChI Key: WOKWRYTUBLKUIA-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone” is a complex organic compound. Based on its name, it likely contains a nitrophenol group and a piperidine group . Nitrophenols are aromatic compounds that contain a nitro group (-NO2) attached to a phenol group. Piperidines are a class of organic compounds that contain a nitrogen atom in a six-membered ring .


Synthesis Analysis

While specific synthesis methods for “2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone” are not available, similar compounds have been synthesized through nucleophilic substitution reactions . For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction .

Scientific Research Applications

  • Chemical Kinetics and Reaction Mechanisms : The compound's involvement in SNAr reactions, catalytic effects, and transition-state structures in organic chemistry is highlighted in a study by Um et al. (2014). They explored the kinetics of reactions involving similar nitrophenyl compounds and secondary amines, revealing insights into reaction mechanisms and parameters (Um et al., 2014).

  • Synthesis of Medical Compounds : Research by Gopal et al. (2012) discusses a practical synthesis method involving a compound structurally related to 2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone. This process is crucial for the preparation of an antiarrhythmic drug, illustrating the compound's role in medicinal chemistry (Gopal et al., 2012).

  • Antioxidant and Anticancer Properties : Nitroxides, including those derived from piperidine (which is part of the chemical structure of interest), are studied for their antioxidant and anticancer properties. Lewandowski and Gwoździński (2017) delve into the role of these compounds in biology and medicine, particularly in combating oxidative stress and cancer (Lewandowski & Gwoździński, 2017).

  • Environmental Impact and Biodegradation : The degradation of nitrophenol compounds, a group to which the chemical of interest is related, in environmental settings is discussed by Kitagawa et al. (2004). They examine the genetic and biochemical aspects of nitrophenol degradation in bacteria, contributing to our understanding of environmental remediation (Kitagawa et al., 2004).

  • Catalytic Activities in Biological Systems : A study by Chattopadhyay et al. (2010) focuses on a nickel(II) complex with a piperidine moiety, demonstrating its catalytic activities in biological processes like DNA cleavage and phosphatase activity. This research sheds light on the potential bioactive applications of such complexes (Chattopadhyay et al., 2010).

Future Directions

While specific future directions for “2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone” are not available, research on similar compounds continues to be an active area of study. For instance, the synthesis and characterization of X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates have been recently reported .

properties

IUPAC Name

2-(4-nitrophenoxy)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(14-8-2-1-3-9-14)10-19-12-6-4-11(5-7-12)15(17)18/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKWRYTUBLKUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone

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